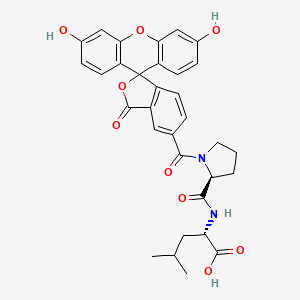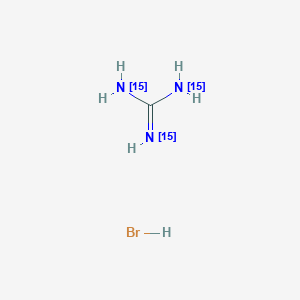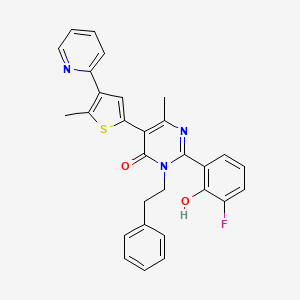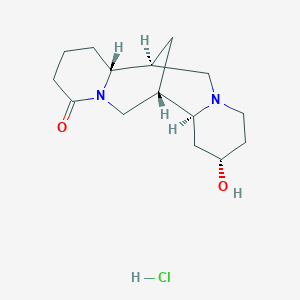
13-Hydroxylupanine (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Hydroxylupanine (hydrochloride) is a quinolizidine alkaloid derived from the plant genus Lupinus It is a secondary metabolite known for its biological activity, including its effects on the nervous system and muscle tissues
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxylupanine typically involves the extraction from plant sources, particularly from Lupinus species. The process includes the following steps:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Hydrochloride Formation: The purified 13-Hydroxylupanine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of 13-Hydroxylupanine (hydrochloride) follows similar extraction and purification processes but on a larger scale. The use of automated extraction and purification systems ensures consistency and efficiency in production.
化学反应分析
Types of Reactions: 13-Hydroxylupanine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinolizidine derivatives.
科学研究应用
13-Hydroxylupanine (hydrochloride) has several scientific research applications:
Chemistry: It is used as a reference compound in the study of quinolizidine alkaloids and their derivatives.
Biology: It is studied for its effects on the nervous system and muscle tissues, particularly its ability to block ganglionic transmission and affect cardiac contractility.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of bioactive compounds for agricultural purposes, such as natural pesticides.
作用机制
The mechanism of action of 13-Hydroxylupanine (hydrochloride) involves its interaction with specific molecular targets in the nervous system and muscle tissues. It blocks ganglionic transmission by inhibiting the release of neurotransmitters, leading to decreased cardiac contractility and contraction of uterine smooth muscle. The exact molecular pathways and targets are still under investigation, but it is believed to involve ion channels and receptor modulation.
相似化合物的比较
Lupanine: Another quinolizidine alkaloid with similar biological activity but differing in its hydroxylation pattern.
Multiflorine: A related compound with distinct structural features and biological effects.
Angustifoline: Another alkaloid with similar pharmacological properties but different chemical structure.
Uniqueness: 13-Hydroxylupanine (hydrochloride) is unique due to its specific hydroxylation at the 13th position, which imparts distinct biological activities compared to other quinolizidine alkaloids. Its ability to block ganglionic transmission and affect cardiac and uterine muscle tissues makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C15H25ClN2O2 |
|---|---|
分子量 |
300.82 g/mol |
IUPAC 名称 |
(1S,2R,9S,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19;/h10-14,18H,1-9H2;1H/t10-,11-,12-,13+,14-;/m0./s1 |
InChI 键 |
AYMJJTYUDBRBRA-ZYCIOZJRSA-N |
手性 SMILES |
C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)O.Cl |
规范 SMILES |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


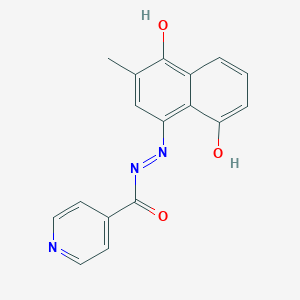

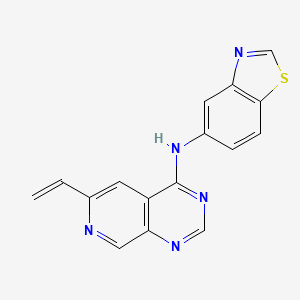
![4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12392358.png)

![(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12392374.png)
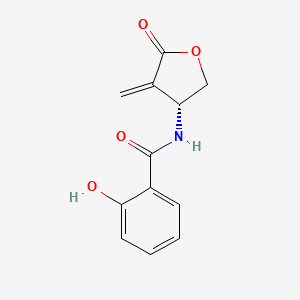

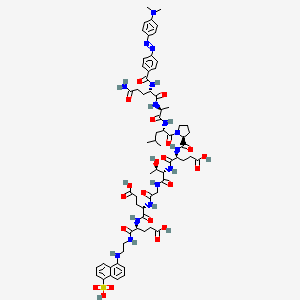
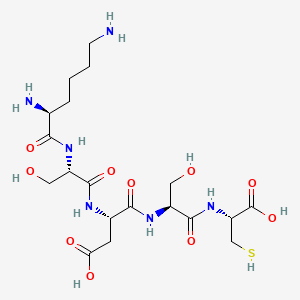
![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)
